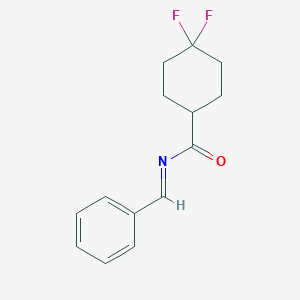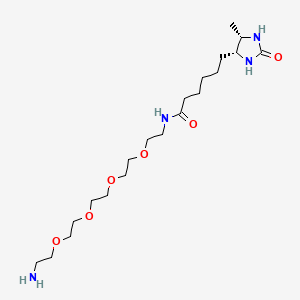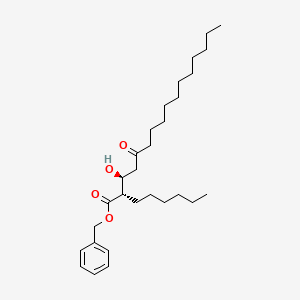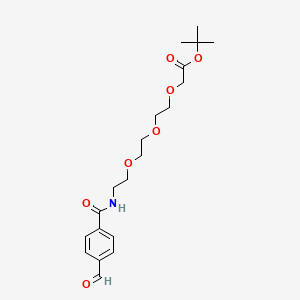
2-(Ethylsulfanyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfanyl)acetaldehyde is an organic compound with the molecular formula C4H8OS. It is also known as acetaldehyde, 2-(ethylthio)-. This compound is characterized by the presence of an aldehyde group and an ethylsulfanyl group attached to the same carbon atom. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Ethylsulfanyl)acetaldehyde can be synthesized through several methods. One common method involves the reaction of ethyl mercaptan with acetaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure optimal yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylsulfanyl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-(Ethylsulfanyl)acetic acid
Reduction: 2-(Ethylsulfanyl)ethanol
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Ethylsulfanyl)acetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Ethylsulfanyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the ethylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(Ethylsulfanyl)acetaldehyde can be compared with other similar compounds, such as:
Acetaldehyde: Lacks the ethylsulfanyl group, making it less reactive in certain substitution reactions.
2-(Methylsulfanyl)acetaldehyde: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, leading to differences in reactivity and physical properties.
2-(Propylsulfanyl)acetaldehyde: Contains a propylsulfanyl group, resulting in different steric and electronic effects compared to the ethylsulfanyl group.
The uniqueness of this compound lies in its specific reactivity and the balance between steric and electronic effects provided by the ethylsulfanyl group .
Eigenschaften
Molekularformel |
C4H8OS |
|---|---|
Molekulargewicht |
104.17 g/mol |
IUPAC-Name |
2-ethylsulfanylacetaldehyde |
InChI |
InChI=1S/C4H8OS/c1-2-6-4-3-5/h3H,2,4H2,1H3 |
InChI-Schlüssel |
HFBNUVNBTPEIRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester](/img/structure/B11828090.png)


![4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine](/img/structure/B11828105.png)
![tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate](/img/structure/B11828119.png)
![tert-butyl 4-[(2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B11828124.png)
![Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-](/img/structure/B11828132.png)
![phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone](/img/structure/B11828139.png)



![(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11828145.png)

